1,4-Benzenediol, 2,5-dicyclohexyl-

Description

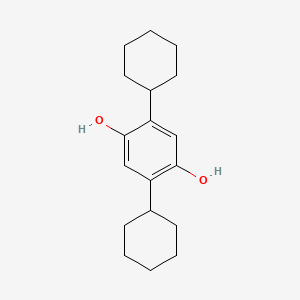

Structure

2D Structure

3D Structure

Properties

CAS No. |

25785-60-8 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2,5-dicyclohexylbenzene-1,4-diol |

InChI |

InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |

InChI Key |

OZYDNAYFQHBMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Strategies for Regioselective Functionalization of Benzenediols

The introduction of substituents at specific positions on the hydroquinone (B1673460) ring is a key challenge in the synthesis of its derivatives. The hydroxyl groups of hydroquinone are activating and direct incoming electrophiles to the ortho and para positions. In the case of 1,4-benzenediol, the ortho positions (2, 3, 5, and 6) are available for substitution. Achieving 2,5-disubstitution requires careful control of reaction conditions to favor disubstitution and to ensure the desired regioselectivity over other possible isomers.

Exploration of Analogous Synthetic Pathways for Substituted Hydroquinone Derivatives

The synthesis of substituted hydroquinone derivatives provides a foundational understanding for the preparation of 1,4-Benzenediol, 2,5-dicyclohexyl-. A common and effective method for introducing alkyl groups onto the hydroquinone ring is the Friedel-Crafts alkylation. This reaction is widely used in the industrial production of various antioxidants and other useful hydroquinone derivatives. For instance, the synthesis of 2-tert-butyl-4-methoxyphenol (BHA) utilizes this reaction. wikipedia.org

A patented method for the directional synthesis of 2,5-di-tert-butylhydroquinone (B1670977), an analogue of the target molecule, utilizes tert-butanol as the alkylating agent in the presence of a catalyst and water as a solvent. This process achieves a high yield and purity of the desired 2,5-disubstituted product, demonstrating the feasibility of regioselective dialkylation. google.com The principles of this synthesis, involving the reaction of an alcohol with hydroquinone under catalytic conditions, can be extrapolated to the synthesis of 2,5-dicyclohexyl-1,4-benzenediol using cyclohexanol or cyclohexene (B86901) as the cyclohexyl source.

Furthermore, various 2,5-disubstituted-1,4-benzoquinone derivatives have been prepared and characterized, indicating that the 2,5-substitution pattern is an accessible and synthetically useful arrangement on the hydroquinone framework. nih.gov

Methodologies for Aromatic Cyclohexylation Reactions

The introduction of cyclohexyl groups onto an aromatic ring, known as cyclohexylation, is a specific type of alkylation reaction.

The Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds between an aromatic ring and an alkyl group. nih.gov In the context of synthesizing 1,4-Benzenediol, 2,5-dicyclohexyl-, hydroquinone acts as the aromatic substrate, which is highly susceptible to electrophilic substitution due to the activating nature of its hydroxyl groups. wikipedia.orgatamankimya.com The reaction typically involves an alkylating agent, such as an alkyl halide or an alkene, and a Lewis acid catalyst. mt.com

The synthesis of 2,5-dicyclohexyl-1,4-benzenediol can be envisioned through the Friedel-Crafts alkylation of hydroquinone with a cyclohexylating agent like cyclohexene or cyclohexyl halide in the presence of a suitable acid catalyst. The hydroxyl groups direct the incoming cyclohexyl electrophiles to the ortho positions, leading to the desired 2,5-disubstituted product.

Table 1: Key Aspects of Friedel-Crafts Alkylation for Hydroquinone Synthesis

| Feature | Description | Relevance to 2,5-dicyclohexyl-1,4-benzenediol |

| Substrate | Hydroquinone (Benzene-1,4-diol) | The aromatic core to be functionalized. |

| Alkylating Agent | Cyclohexene or Cyclohexyl Halide | Source of the cyclohexyl groups. |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, H₃PO₄) | Activates the alkylating agent to generate an electrophile. |

| Reaction Type | Electrophilic Aromatic Substitution | The fundamental mechanism of the reaction. |

While classic Friedel-Crafts conditions using Lewis acids are common, alternative reagents and conditions can also be employed for cyclohexylation. The choice of catalyst and solvent can significantly influence the regioselectivity and yield of the reaction. For instance, solid acid catalysts, such as zeolites, are used in industrial-scale alkylations to improve efficiency and reduce environmental impact. wikipedia.org

The reaction of hydroquinone with cyclohexanol in the presence of an acid catalyst, analogous to the synthesis of 2,5-di-tert-butylhydroquinone with tert-butanol, presents a viable alternative pathway. google.com This approach avoids the use of potentially more hazardous alkyl halides.

Strategies for Hydroxyl Group Protection and Deprotection in Complex Syntheses

In more complex syntheses involving hydroquinones, it may be necessary to protect the hydroxyl groups to prevent unwanted side reactions. The reactivity of the hydroxyl groups can interfere with other desired transformations on the molecule.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), methoxymethyl (MOM)) and esters (e.g., acetate). mdpi.com For example, in the synthesis of the natural product maesaquinone, a MOM group was used to protect one of the hydroxyl groups while other transformations were carried out. mdpi.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection).

Table 2: Common Protecting Groups for Hydroxyl Functions in Hydroquinone Chemistry

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Methyl | Me | Dimethyl sulfate, Methyl iodide | Strong acids (e.g., HBr, BBr₃) |

| Methoxymethyl | MOM | Methoxymethyl chloride | Acidic conditions (e.g., HCl, HBr) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Mild base (e.g., Na₂CO₃, K₂CO₃) or acid |

For the direct synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- via Friedel-Crafts alkylation, protection of the hydroxyl groups may not be necessary as they are essential for activating the ring towards electrophilic substitution. However, if further modifications of the molecule were required, these protection strategies would be critical.

Reaction Mechanism Elucidation in the Synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl-

The synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism.

The key steps are as follows:

Generation of the Electrophile: The Lewis acid catalyst reacts with the cyclohexylating agent (e.g., cyclohexene or a cyclohexyl halide) to generate a cyclohexyl carbocation or a polarized complex that acts as the electrophile. mt.com

Electrophilic Attack: The electron-rich hydroquinone ring attacks the cyclohexyl electrophile. The hydroxyl groups, being strong activating groups, donate electron density to the ring, facilitating this attack, primarily at the positions ortho to the hydroxyls. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the counter-ion of the catalyst (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new cyclohexyl group. mt.com This step restores the aromaticity of the ring.

Second Alkylation: The process is repeated for the second cyclohexyl group to be introduced at the other available and activated ortho position (position 5), leading to the final 2,5-dicyclohexyl-1,4-benzenediol product. The presence of the first electron-donating cyclohexyl group further activates the ring for the second substitution.

The regioselectivity for the 2,5-disubstitution is governed by the directing effects of the hydroxyl groups and the steric hindrance of the incoming bulky cyclohexyl groups, which favors substitution at the less hindered ortho positions.

Stereochemical Considerations in Cyclohexyl Group Introduction

In the synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl-, the principal stereochemical consideration is not related to chiral centers within the cyclohexyl groups themselves, but rather to the regioselectivity of the substitution on the benzenediol ring. The two hydroxyl groups of the hydroquinone starting material are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution.

During the first alkylation step, the incoming cyclohexyl electrophile is directed to the position ortho to one of the hydroxyl groups (the 2-position), as the para position is already occupied. Once the first cyclohexyl group is introduced, forming 2-cyclohexyl-1,4-benzenediol, the directing effects for the second substitution must be considered. The existing hydroxyl and alkyl groups influence the position of the second incoming cyclohexyl group. The 2,5-substitution pattern is the desired and typically major product. This preference is largely governed by sterics; the bulky cyclohexyl groups orient themselves on opposite sides of the ring to minimize steric hindrance, making the 2,5-isomer the most thermodynamically stable product. Alternative isomers, such as the 2,3- or 2,6-dicyclohexyl products, would suffer from significant steric repulsion between the adjacent bulky substituents, making their formation less favorable.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The selective synthesis of the 2,5-disubstituted product over other isomers is a classic example of kinetic versus thermodynamic control. In a chemical reaction that can yield multiple products, the kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable.

Kinetic Control : At lower temperatures and shorter reaction times, the reaction is often under kinetic control. In the dicyclohexylation of hydroquinone, mono-alkylation is the initial, faster step. If the reaction is stopped prematurely, a significant amount of 2-cyclohexyl-1,4-benzenediol will be present.

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction system has enough energy to overcome activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. Under these conditions, the product distribution will favor the most stable isomer. The 2,5-dicyclohexyl-1,4-benzenediol is sterically the most stable of the possible disubstituted isomers and is therefore the favored thermodynamic product. To maximize its yield, the reaction is typically run at elevated temperatures for an extended period, ensuring that less stable, kinetically-favored intermediates can rearrange or that the reaction proceeds to completion in favor of the most stable final product.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Achieving high yield and selectivity for 1,4-Benzenediol, 2,5-dicyclohexyl- is a significant challenge. Historically, dialkylation of hydroquinone was difficult to achieve, often terminating at the mono-substituted product or leading to undesired byproducts. Modern synthetic optimization focuses on catalyst development and process intensification to overcome these hurdles.

Catalyst Development and Screening for Cyclohexylation Reactions

The choice of catalyst is paramount in the Friedel-Crafts alkylation of hydroquinone. The catalyst's role is to generate a cyclohexyl carbocation electrophile from the alkylating agent (e.g., cyclohexanol or cyclohexene) which then attacks the electron-rich hydroquinone ring.

Traditionally, strong Brønsted acids like sulfuric acid have been employed. Research has shown that the concentration of the acid is a critical parameter. Using dilute sulfuric acid within a specific concentration range (50-80%) is effective for promoting the desired dialkylation while minimizing side reactions. Running the reaction in a dilute acid medium at temperatures below 100°C with at least a twofold molar excess of the alkylating agent can drive the reaction to completion, affording high yields of the dialkylated product.

| Example | Alkylating Agent | Catalyst (H₂SO₄ Concentration) | Temperature | Result | Reference |

|---|---|---|---|---|---|

| 1 | Tertiary Butyl Alcohol | 70% | 70°C | 99% yield of di-tertiary butyl hydroquinone | |

| 2 | Cyclohexanol | 75% | 85-90°C | 98.5% yield of dicyclohexyl hydroquinone | |

| 3 | Styrene | 40% | 85°C | Formation of di(alpha-methyl benzyl) hydroquinone |

Modern catalyst development focuses on overcoming the limitations of homogeneous acid catalysts, which are corrosive and difficult to separate from the reaction mixture. Solid acid catalysts represent a more sustainable alternative. These include:

Zeolites : These microporous aluminosilicates offer shape selectivity and strong acid sites, potentially enhancing the selectivity for the desired 2,5-isomer.

Acidic Cation Exchange Resins : Polymeric resins with sulfonic acid groups can effectively catalyze Friedel-Crafts alkylations and are easily removed by filtration.

Graphene and other Carbon-based Materials : These materials can be functionalized to act as solid acid catalysts.

Screening these heterogeneous catalysts is a key area of research to identify systems that provide high activity, selectivity, and stability, allowing for catalyst recycling and cleaner production processes.

Process Intensification in Aromatic Hydroxylation and Alkylation

Process intensification aims to develop dramatically more efficient and sustainable manufacturing processes. This applies to both the synthesis of the 1,4-benzenediol precursor and the subsequent alkylation step.

Aromatic Hydroxylation: The industrial synthesis of hydroquinone often involves the hydroxylation of phenol (B47542) or the oxidation of benzene (B151609). Significant research has focused on developing selective catalysts, such as iron-containing ZSM-5 zeolites, that can improve the yield of hydroquinone over its catechol isomer and enhance catalyst stability over time.

Alkylation Process: For the alkylation of hydroquinone to 1,4-Benzenediol, 2,5-dicyclohexyl-, process intensification strategies include:

Continuous Flow Reactors : Moving from traditional batch reactors to continuous flow systems offers superior heat and mass transfer, precise control over reaction time and temperature, and improved safety. This enhanced control can lead to higher selectivity and yield.

High-Throughput Experimentation (HTE) : Automated robotic systems can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions in parallel. This accelerates the discovery of optimal synthetic protocols.

Machine Learning and AI : Optimization algorithms can be integrated with automated reactor systems. These "self-optimizing" reactors can autonomously perform experiments, analyze the results in real-time, and decide on the next set of conditions to explore, rapidly identifying the optimal process parameters for maximizing yield and selectivity.

By integrating advanced catalyst design with modern process engineering, the synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- can be made more efficient, selective, and environmentally benign.

Advanced Spectroscopic and Characterization Techniques in Research

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1,4-Benzenediol, 2,5-dicyclohexyl-, a combination of ¹H and ¹³C NMR experiments would be crucial.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the two cyclohexyl groups. The chemical shifts (δ) of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring. The hydroxyl protons would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration. The cyclohexyl protons would present as a complex series of multiplets in the aliphatic region of the spectrum due to their various chemical and magnetic environments.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons, including those bonded to the hydroxyl and cyclohexyl groups, as well as for the individual carbons within the cyclohexyl rings.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and thus confirming the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Data for 1,4-Benzenediol, 2,5-dicyclohexyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7 | s | 2H | Ar-H |

| ~4.5 | br s | 2H | OH |

| ~2.5 | m | 2H | Cyclohexyl-CH |

Table 2: Hypothetical ¹³C NMR Data for 1,4-Benzenediol, 2,5-dicyclohexyl-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | Ar-C-OH |

| ~128 | Ar-C-Cyclohexyl |

| ~115 | Ar-C-H |

| ~35 | Cyclohexyl-CH |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the FTIR spectrum of 1,4-Benzenediol, 2,5-dicyclohexyl-, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic and cyclohexyl groups would appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ range, while the C-O stretching of the phenol (B47542) group would be expected around 1200 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely give rise to strong signals. The symmetric C-C stretching of the benzene ring would be a particularly prominent feature.

Table 3: Hypothetical FTIR and Raman Data for 1,4-Benzenediol, 2,5-dicyclohexyl-

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

|---|---|---|

| 3200-3600 | FTIR | O-H stretch |

| 2850-3000 | FTIR, Raman | C-H stretch (aliphatic) |

| 3000-3100 | FTIR, Raman | C-H stretch (aromatic) |

| 1500-1600 | FTIR, Raman | C=C stretch (aromatic) |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 1,4-Benzenediol, 2,5-dicyclohexyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected molecular formula is C₁₈H₂₆O₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of a cyclohexyl group or other characteristic cleavages that would help to confirm the structure.

Table 4: Hypothetical Mass Spectrometry Data for 1,4-Benzenediol, 2,5-dicyclohexyl-

| m/z | Interpretation |

|---|---|

| [M]⁺ | Molecular ion |

| [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical |

X-ray Crystallography for Solid-State Structural Determination

Should 1,4-Benzenediol, 2,5-dicyclohexyl- form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. This would definitively confirm the substitution pattern on the benzene ring and the conformation of the cyclohexyl groups.

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatographic techniques are essential for the separation and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods used for 1,4-Benzenediol, 2,5-dicyclohexyl-.

Given its relatively low volatility, HPLC would likely be the more suitable technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate the target compound from any impurities or starting materials from its synthesis. The purity would be determined by the area percentage of the main peak in the chromatogram.

GC could also be employed, potentially after derivatization of the hydroxyl groups to increase volatility, to assess purity and analyze for any volatile impurities.

Table 5: Hypothetical Chromatographic Data for 1,4-Benzenediol, 2,5-dicyclohexyl-

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 280 nm) | Dependent on conditions |

Theoretical and Computational Studies of Electronic Structure and Reactivity

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of 1,4-Benzenediol, 2,5-dicyclohexyl-. These calculations are founded on the principles of quantum mechanics and provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It has been effectively employed to study the reactivity of various organic compounds, including derivatives of hydroquinone (B1673460). nih.govmdpi.com For 1,4-Benzenediol, 2,5-dicyclohexyl-, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

The hydroxyl groups on the benzenediol ring are expected to be the primary sites of reactivity. The oxygen atoms possess lone pairs of electrons, making them nucleophilic and prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are acidic and can be abstracted by a base. The bulky cyclohexyl groups, while primarily steric hindrances, can influence the electronic environment of the benzene (B151609) ring through inductive effects.

DFT calculations allow for the visualization of the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. For 1,4-Benzenediol, 2,5-dicyclohexyl-, the MEP would likely show negative potential (red regions) around the oxygen atoms, indicating their suitability for electrophilic attack, and positive potential (blue regions) around the hydroxyl hydrogens, highlighting their acidic nature.

Table 1: Predicted Reactive Site Properties from DFT Calculations

| Reactive Site | Predicted Reactivity | Rationale |

| Oxygen Atoms | Nucleophilic, site for electrophilic attack | High electron density due to lone pairs. |

| Hydroxyl Hydrogens | Electrophilic, acidic | Electron-withdrawing oxygen atom creates a partial positive charge. |

| Benzene Ring | Susceptible to electrophilic substitution | The pi-electron system can be attacked by strong electrophiles. |

This table is a theoretical representation based on established principles of DFT applied to similar phenolic compounds.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. For 1,4-Benzenediol, 2,5-dicyclohexyl-, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to precisely determine properties like ionization potential, electron affinity, and the energies of molecular orbitals.

These calculations would confirm the electronic characteristics suggested by DFT, providing more quantitative data. For instance, the calculated HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For 1,4-Benzenediol, 2,5-dicyclohexyl-, the two cyclohexyl groups can adopt various conformations (e.g., chair, boat), and their orientation relative to the benzene ring can change.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. These simulations would likely reveal that the chair conformation of the cyclohexyl rings is the most stable and that the rotational freedom of these groups around the C-C bond connecting them to the benzene ring is somewhat restricted due to steric hindrance.

Furthermore, MD simulations can model how molecules of 1,4-Benzenediol, 2,5-dicyclohexyl- interact with each other in the solid state or in solution. Hydrogen bonding between the hydroxyl groups of adjacent molecules is expected to be a dominant intermolecular force, leading to the formation of ordered structures or aggregates.

Table 2: Potential Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Predicted Significance |

| Hydrogen Bonding | Between hydroxyl groups of neighboring molecules. | High, a primary driving force for self-assembly. |

| van der Waals Forces | Between the cyclohexyl groups and benzene rings. | Moderate, contributing to overall packing and stability. |

| Pi-Stacking | Between the aromatic rings of adjacent molecules. | Possible, but may be hindered by the bulky cyclohexyl groups. |

This table is a theoretical representation based on the principles of molecular dynamics simulations applied to substituted aromatic compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. For reactions involving 1,4-Benzenediol, 2,5-dicyclohexyl-, such as its oxidation to the corresponding quinone, reaction pathway modeling can elucidate the mechanism and determine the activation energy.

By locating the transition state structure and calculating its energy, chemists can predict the feasibility and rate of a reaction. For the oxidation of 1,4-Benzenediol, 2,5-dicyclohexyl-, the calculations would likely show a mechanism involving the stepwise removal of hydrogen atoms from the hydroxyl groups.

Structure-Reactivity Relationships from Computational Paradigms

By systematically studying a series of related compounds, computational methods can establish structure-reactivity relationships. For instance, by comparing the computed properties of 1,4-Benzenediol, 2,5-dicyclohexyl- with its methyl- researchgate.net or tert-butyl-substituted nist.gov analogs, one can discern the influence of the substituent's size and electronic nature on the molecule's reactivity.

These studies would likely demonstrate that the bulky cyclohexyl groups provide significant steric protection to the hydroxyl groups, potentially slowing down reactions that occur at these sites compared to less hindered analogs. Electronically, the cyclohexyl groups are weakly electron-donating, which would slightly increase the electron density on the benzene ring and enhance its reactivity towards electrophiles.

Applications in Advanced Materials Science and Engineering

Integration as a Building Block in Polymer Chemistry Research

The unique molecular architecture of 1,4-Benzenediol, 2,5-dicyclohexyl-, featuring a rigid aromatic core flanked by bulky, saturated cyclohexyl groups, makes it an attractive monomer for the synthesis of high-performance polymers. Its bifunctional nature, with two reactive hydroxyl groups, allows for its incorporation into various polymer backbones, including polyesters, polycarbonates, and polyurethanes.

Design and Synthesis of Novel Polymeric Materials Incorporating 1,4-Benzenediol, 2,5-dicyclohexyl- Moieties

The synthesis of novel polymeric materials incorporating 1,4-Benzenediol, 2,5-dicyclohexyl- moieties is an area of active research. The primary approach involves polycondensation reactions where the diol monomer is reacted with suitable co-monomers. For instance, the reaction with diacyl chlorides or dicarboxylic acids can yield aromatic polyesters, while reaction with phosgene (B1210022) or its derivatives can produce polycarbonates.

The bulky cyclohexyl groups are expected to influence the polymerization process and the resulting polymer's microstructure. These groups can create significant steric hindrance, which may affect reaction kinetics and the degree of polymerization. However, they are also anticipated to disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with distinct processing characteristics.

Table 1: Potential Polymer Synthesis Routes Involving 1,4-Benzenediol, 2,5-dicyclohexyl-

| Polymer Type | Co-monomer Example | Polymerization Method | Expected Polymer Backbone Feature |

| Aromatic Polyester | Terephthaloyl chloride | Interfacial or solution polycondensation | Ester linkages with dicyclohexyl-substituted phenylene units |

| Polycarbonate | Phosgene or diphenyl carbonate | Melt or solution polymerization | Carbonate linkages with dicyclohexyl-substituted phenylene units |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Addition polymerization | Urethane linkages with dicyclohexyl-substituted phenylene units |

Exploration of Structure-Property Relationships in Derived Polymers for Advanced Applications

The incorporation of 1,4-Benzenediol, 2,5-dicyclohexyl- moieties into a polymer backbone is predicted to have a profound impact on the material's properties. The rigid aromatic core and the bulky, non-polar cyclohexyl groups are key structural features that can be tailored to achieve specific performance enhancements.

One of the most significant anticipated benefits of using 1,4-Benzenediol, 2,5-dicyclohexyl- as a monomer is the enhancement of thermal stability in the resulting polymers. The strong covalent bonds within the aromatic ring and the high dissociation energy of the C-C bonds in the cyclohexyl groups contribute to a robust molecular structure that can withstand high temperatures. The steric hindrance provided by the bulky cyclohexyl groups can also shield the polymer backbone from thermal degradation mechanisms. Research on polymers containing similarly bulky substituents, such as tert-butyl groups, has demonstrated significant increases in decomposition temperatures.

Table 2: Expected Thermal Properties of Polymers Incorporating 1,4-Benzenediol, 2,5-dicyclohexyl-

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td) | Rationale |

| Aromatic Polyester | High | High | Rigid backbone and steric hindrance from cyclohexyl groups. |

| Polycarbonate | High | High | Rigidity of the aromatic carbonate structure and bulky substituents. |

| Polyurethane | Moderate to High | High | Presence of rigid aromatic and cyclohexyl groups in the hard segments. |

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration, embrittlement, and a loss of mechanical properties. nih.govnih.gov The incorporation of hindered phenolic structures, such as 1,4-Benzenediol, 2,5-dicyclohexyl-, into the polymer chain can offer inherent UV protection. The aromatic rings can absorb UV radiation, and the phenolic hydroxyl groups can act as radical scavengers, thus mitigating the initiation and propagation of photodegradation reactions. nih.govnih.gov The bulky cyclohexyl groups are expected to further enhance this protective effect by sterically hindering the photo-oxidative processes.

Role as an Antioxidant Additive in Material Protection Research

Beyond its use as a monomer, 1,4-Benzenediol, 2,5-dicyclohexyl- is a subject of research as a highly effective antioxidant additive for the protection of various polymeric materials. Its primary function in this role is to inhibit or retard the oxidative degradation processes that occur during processing and service life.

Mechanistic Studies of Radical Scavenging in Polymeric Matrices

The antioxidant activity of 1,4-Benzenediol, 2,5-dicyclohexyl- stems from its ability to act as a primary antioxidant, also known as a chain-breaking antioxidant. The degradation of many polymers proceeds via a free-radical chain reaction. The phenolic hydroxyl groups of the benzenediol can donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) that are formed during the oxidation process. This donation terminates the radical chain reaction and forms a much more stable phenoxyl radical.

The steric hindrance provided by the two cyclohexyl groups at the 2 and 5 positions is crucial for the effectiveness of the antioxidant. These bulky groups stabilize the resulting phenoxyl radical, preventing it from initiating new degradation chains. This high stability ensures that the antioxidant is a potent inhibitor of the auto-oxidation cycle.

The general mechanism of radical scavenging by a hindered phenol (B47542) like 1,4-Benzenediol, 2,5-dicyclohexyl- (Ar(OH)₂) in a polymer (P-H) can be represented as follows:

Initiation: Polymer (P-H) → P• + H• (under heat, UV light, etc.)

Propagation: P• + O₂ → POO•

Propagation: POO• + P-H → POOH + P•

Inhibition by 1,4-Benzenediol, 2,5-dicyclohexyl-: POO• + Ar(OH)₂ → POOH + Ar(OH)O• (stable phenoxyl radical)

The efficiency of this process is a key area of research, with studies focusing on the kinetics of the hydrogen atom transfer and the stability of the resulting antioxidant radical within different polymer matrices.

Performance Evaluation in Oxidative Degradation Mitigation

The primary application for which 1,4-Benzenediol, 2,5-dicyclohexyl- is recognized is as an antioxidant or stabilizer. ontosight.ai Its efficacy in this role stems from the hydroquinone (B1673460) moiety, which can readily donate hydrogen atoms from its hydroxyl groups to neutralize reactive free radicals. This process interrupts the chain reactions that lead to the oxidative degradation of materials such as polymers, lubricants, and elastomers.

The antioxidant mechanism of hydroquinones involves the donation of a hydrogen atom to a peroxy radical (ROO•), a key species in autoxidation. This action transforms the hydroquinone into a more stable semiquinone radical, which is less reactive and can further inhibit the degradation cascade. The presence of the two cyclohexyl groups on the benzene (B151609) ring significantly enhances its performance in several ways:

Increased Solubility: The non-polar cyclohexyl groups improve the compound's solubility and compatibility with organic, non-polar materials like hydrocarbon-based polymers and oils. This ensures a more homogeneous distribution of the antioxidant within the host material, preventing localized degradation.

Reduced Volatility: The increased molecular weight and size conferred by the cyclohexyl substituents lower the compound's volatility compared to simpler hydroquinones. This is crucial for maintaining its protective function in materials that are processed or used at elevated temperatures.

Steric Hindrance: The bulky nature of the cyclohexyl groups provides steric hindrance around the reactive hydroxyl centers, which can enhance the stability of the resulting antioxidant radical and prevent unwanted side reactions.

Due to these structural features, 1,4-Benzenediol, 2,5-dicyclohexyl- is considered a potent candidate for use as a stabilizer to protect materials from damage caused by oxidation, thereby extending their service life and maintaining their physical properties. ontosight.ai

Table 1: Antioxidant Performance Factors of 1,4-Benzenediol, 2,5-dicyclohexyl-

| Feature | Structural Origin | Performance Implication |

| Radical Scavenging | Hydroquinone Core (-OH groups) | Primary mechanism for neutralizing degradation-initiating free radicals. ontosight.ai |

| High Solubility | Dicyclohexyl Groups | Ensures effective dispersion in organic polymers and lubricants. |

| Low Volatility | High Molecular Weight (274.39 g/mol ) chemnet.com | Provides permanence and long-term stability in high-temperature applications. |

| Steric Shielding | Bulky Cyclohexyl Groups | Enhances the stability of the antioxidant after radical scavenging. |

Potential in Organic Electronics and Photonics Research

The distinct molecular architecture of 1,4-Benzenediol, 2,5-dicyclohexyl- suggests its potential utility in the fields of organic electronics and photonics. The electronically active hydroquinone core combined with the bulky, insulating cyclohexyl side chains presents a unique combination for designing functional organic materials. ontosight.ai

Investigation as a Component in Organic Semiconductors

While not a conventional semiconductor itself, 1,4-Benzenediol, 2,5-dicyclohexyl- possesses characteristics that make it an interesting candidate for inclusion in organic semiconductor (OSC) formulations. The hydroquinone unit is redox-active, meaning it can be reversibly oxidized and reduced. This property is fundamental to charge transport (the movement of holes and electrons) in many OSCs.

The potential roles for this compound in organic semiconductors include:

As a Dopant or Additive: It could be used in small quantities to modify the electronic properties of a host semiconductor material, potentially by creating charge-transfer complexes or trapping charge carriers to control conductivity.

As a Monomer for Redox-Active Polymers: The diol functionality allows it to be polymerized, potentially leading to materials with a backbone containing redox-active hydroquinone units. The cyclohexyl groups would ensure solubility of the resulting polymer in common organic solvents, facilitating device fabrication through solution-based techniques like spin-coating or inkjet printing.

The large cyclohexyl groups would heavily influence the solid-state packing of the molecules, a critical factor determining the charge mobility of an organic semiconductor. While potentially disrupting the close π-π stacking often desired for high mobility, this disruption could be leveraged to create materials with more isotropic transport properties or to tune the morphology of bulk heterojunction solar cells.

Table 2: Potential Structure-Function Relationships in Organic Semiconductors

| Structural Feature | Potential Function in Organic Semiconductors |

| Redox-Active Hydroquinone Core | Enables participation in charge transport processes (hole transport). |

| Dicyclohexyl Side Chains | Controls solubility for solution processing and influences solid-state molecular packing. |

| Hydroxyl (-OH) Groups | Provide reactive sites for polymerization into functional macromolecules. |

Applications in Liquid Crystal Displays and Related Optoelectronic Devices

In the realm of optoelectronics, 1,4-Benzenediol, 2,5-dicyclohexyl- could find application as a specialty additive in liquid crystal (LC) compositions. Liquid crystal displays (LCDs) rely on carefully formulated mixtures of liquid crystalline compounds to achieve specific physical properties. google.com Additives are often used to fine-tune these properties.

The structure of 1,4-Benzenediol, 2,5-dicyclohexyl- could be used to modify several key parameters of an LC mixture:

Viscosity: The bulky nature of the molecule could be used to alter the viscosity of the host LC material, which in turn affects the switching speed of the display. google.com

Thermal Stability and Temperature Range: As a stable, high-boiling-point compound (363.2°C at 760 mmHg) chemnet.com, it has the potential to enhance the thermal stability of the LC mixture and broaden its operational temperature range. ontosight.aigoogle.com

Its role would likely be that of a non-mesogenic (non-liquid crystalline) additive that imparts desirable antioxidant properties or modifies the physical characteristics of the final LC formulation. ontosight.ai

Advanced Applications in Specialty Chemical Synthesis as an Intermediate

Beyond its direct use as a stabilizer, 1,4-Benzenediol, 2,5-dicyclohexyl- serves as a valuable intermediate in the synthesis of more complex specialty chemicals. ontosight.ai Its bifunctional nature—possessing two reactive hydroxyl groups on a robust, sterically hindered aromatic platform—makes it a versatile building block.

The hydroxyl groups can undergo a variety of chemical transformations, including:

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Polycondensation: Serving as a monomer in the production of specialty polymers like polyesters or polyethers.

These reactions allow for the incorporation of the stable, bulky 2,5-dicyclohexyl-1,4-phenylene unit into larger molecular structures. This can be used to synthesize novel polymers with enhanced thermal stability and oxidation resistance, or to create new functional molecules for applications in areas such as high-performance lubricants, specialty coatings, and other advanced materials. ontosight.ai

Emerging Research Frontiers and Future Directions

Development of Sustainable Synthetic Methodologies

The traditional synthesis of hydroquinone (B1673460) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area of emerging research is the development of more sustainable and environmentally friendly synthetic routes to 1,4-Benzenediol, 2,5-dicyclohexyl-.

Current research in sustainable synthesis focuses on several promising approaches:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Research into the de novo synthesis of hydroquinone derivatives by microorganisms, such as the brown rot fungus Gloeophyllum trabeum, showcases the potential for biocatalytic routes. nih.gov Future investigations could explore the use of engineered enzymes to directly synthesize 2,5-dicyclohexyl-1,4-benzenediol from renewable feedstocks, minimizing the use of toxic reagents and reducing energy consumption.

Catalytic Aerobic Oxidation: Another avenue is the development of catalytic systems that utilize molecular oxygen as the primary oxidant, with water as the only byproduct. This approach would be a significant improvement over traditional methods that often employ stoichiometric amounts of hazardous oxidizing agents.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a critical goal in sustainable chemistry. Research into performing reactions in water or under solvent-free conditions is gaining traction. For 1,4-Benzenediol, 2,5-dicyclohexyl-, the hydrophobic nature of the cyclohexyl groups presents a challenge for aqueous synthesis, necessitating the exploration of novel surfactants or biphasic systems. ontosight.ai

A comparative look at potential synthetic improvements is presented in the table below:

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Potential Advantages of Sustainable Alternative |

| Catalyst | Strong acids, heavy metals | Engineered enzymes, earth-abundant metal catalysts | Higher selectivity, milder reaction conditions, reduced toxicity |

| Oxidant | Stoichiometric strong oxidants | Molecular oxygen (air) | Water as the only byproduct, improved safety |

| Solvent | Volatile organic solvents | Water, supercritical fluids, solvent-free | Reduced environmental impact, easier product separation |

Exploration of Supramolecular Assembly and Self-Organization

The hydroxyl groups of the benzenediol core are capable of forming strong hydrogen bonds, a key driving force for supramolecular assembly. The bulky cyclohexyl substituents, in turn, exert significant steric influence, directing the way these molecules pack together in the solid state and in solution. researchgate.net

Key research directions in this area include:

Hydrogen-Bonded Networks: The interplay between the hydrogen-bonding hydroxyl groups and the bulky, non-polar cyclohexyl groups can lead to the formation of well-defined one-, two-, or even three-dimensional supramolecular structures. Understanding and controlling the formation of these networks is crucial for designing materials with specific properties.

Host-Guest Chemistry: The hydrophobic nature of the cyclohexyl groups and the potential for a cavity-like structure in self-assembled architectures suggest that 1,4-Benzenediol, 2,5-dicyclohexyl- could act as a host for smaller guest molecules. This opens up possibilities for applications in sensing, separation, and controlled release.

Advanced Functional Material Development Beyond Current Applications

While 1,4-Benzenediol, 2,5-dicyclohexyl- has potential as an antioxidant and a monomer for polymers, its unique structure suggests a range of more advanced applications are on the horizon. ontosight.ai

Emerging areas for material development include:

High-Performance Polymers: The rigidity of the benzene (B151609) ring combined with the bulky cyclohexyl groups can impart high thermal stability and mechanical strength to polymers. This makes 2,5-dicyclohexyl-1,4-benzenediol a promising monomer for creating specialty polymers for demanding applications in the aerospace, automotive, and electronics industries.

Organic Electronics: Hydroquinone derivatives are known to have interesting electronic properties. The defined structure of 2,5-dicyclohexyl-1,4-benzenediol could be leveraged in the design of organic semiconductors, dielectrics, or as components in organic light-emitting diodes (OLEDs). The ability to form ordered structures through self-assembly is particularly advantageous for optimizing charge transport in such devices.

Supramolecular Polymers: The self-assembly of 1,4-Benzenediol, 2,5-dicyclohexyl- through non-covalent interactions can be used to construct supramolecular polymers. nih.govtue.nl These materials exhibit unique properties, such as self-healing and responsiveness to external stimuli, making them attractive for applications in soft robotics, adaptive coatings, and biomedical devices.

The potential applications are summarized in the following table:

| Material Class | Key Property Contribution of 1,4-Benzenediol, 2,5-dicyclohexyl- | Potential Advanced Application |

| High-Performance Polymers | Thermal Stability, Mechanical Strength | Lightweight composites for aerospace, engine components |

| Organic Electronics | Ordered Assembly, Redox Activity | Organic field-effect transistors (OFETs), sensors |

| Supramolecular Polymers | Reversible Hydrogen Bonding | Self-healing materials, smart adhesives, drug delivery systems |

Interdisciplinary Research Opportunities

The exploration of 1,4-Benzenediol, 2,5-dicyclohexyl- is inherently interdisciplinary, requiring expertise from various scientific fields to unlock its full potential.

Key interdisciplinary opportunities include:

Materials Science and Nanotechnology: The self-assembly properties of this molecule make it a prime candidate for bottom-up fabrication of nanostructured materials. Collaboration between synthetic chemists and materials scientists will be crucial for designing and fabricating novel materials with tailored nanoscale architectures and functionalities.

Computational Chemistry and Materials Modeling: Computational studies can provide valuable insights into the supramolecular assembly of 1,4-Benzenediol, 2,5-dicyclohexyl-, predicting the most stable arrangements and their corresponding electronic and mechanical properties. This predictive power can guide experimental efforts, accelerating the discovery of new materials.

Polymer Science and Engineering: The incorporation of 2,5-dicyclohexyl-1,4-benzenediol into various polymer backbones can lead to a vast library of new materials with a wide range of properties. Close collaboration between polymer chemists and engineers will be essential to synthesize, process, and characterize these materials for specific applications.

The synergy between these disciplines will be instrumental in overcoming the current challenges and realizing the full potential of 1,4-Benzenediol, 2,5-dicyclohexyl- as a versatile building block for the next generation of advanced materials.

Q & A

Q. What are the key synthetic methodologies for 1,4-benzenediol derivatives, and how can reaction conditions be optimized?

The synthesis of 1,4-benzenediol derivatives often involves condensation or substitution reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid (4 drops) under reduced pressure yields solid products after solvent evaporation . For advanced derivatives like 2-substituted 1,4-benzenediols, aldol condensation/isomerization/aromatization cascades are employed, with reaction optimization focusing on solvent selection, catalyst loading, and temperature control to enhance yield and purity . Green chemistry principles (e.g., solvent-free conditions or aqueous media) are increasingly prioritized to reduce environmental impact .

Q. How can spectroscopic techniques characterize 1,4-benzenediol derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, particularly for phosphorous-containing derivatives like 2-(diphenylphosphinyl)-1,4-benzenediol (DPO-HQ). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl, or P=O bonds), while mass spectrometry confirms molecular weight and fragmentation patterns . For example, DPO-HQ’s synthesis is validated by ³¹P NMR shifts at δ 28–30 ppm, confirming successful phosphorylation .

Q. What are the standard protocols for evaluating biological activity in 1,4-benzenediol derivatives?

In vitro assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods .

- Cytotoxicity assays : Cell viability is assessed via hemolysis tests (e.g., rabbit erythrocytes incubated with derivatives at 0.1–10 mg/mL for 1 hour) and micro-nucleus (MN) assays in cell lines .

- Statistical validation : Data are analyzed using ANOVA and Tukey’s post-hoc tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl or phosphorous groups) influence the bioactivity and material properties of 1,4-benzenediol derivatives?

- Antimicrobial activity : Electron-withdrawing groups (e.g., halogens) enhance activity by increasing membrane permeability, while bulky substituents (e.g., cyclohexyl) may reduce solubility but improve selectivity .

- Material science : Phosphorous-containing derivatives (e.g., DOPO-HQ-AE) improve epoxy resins’ flame retardancy by forming char layers during combustion. Thermogravimetric analysis (TGA) shows increased residual char (e.g., 25% at 700°C) and reduced peak heat release rates (pHRR) by 40–60% . Dielectric constants (<2.5 at 1 MHz) are achieved via low-polarity substituents, making these resins suitable for electronics .

Q. How can computational modeling predict the reactivity and toxicity of 1,4-benzenediol derivatives?

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in oxidation/reduction reactions. For example, hydroquinone derivatives’ antioxidant activity correlates with low HOMO-LUMO gaps (<4 eV) .

- Molecular docking : Simulates interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) to rationalize MIC trends .

- ADMETox profiling : Predicts pharmacokinetic properties (e.g., LogP < 3 for optimal bioavailability) and flags hepatotoxicity risks using QSAR models .

Q. What strategies address contradictory data in biological activity studies?

Discrepancies in MIC or cytotoxicity results may arise from:

- Strain variability : Use standardized strains (e.g., ATCC references) and replicate assays across independent labs.

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .

- Data normalization : Express results relative to positive controls (e.g., fluconazole for antifungals) and report ±SD from triplicate runs .

Data Gaps and Future Directions

Q. What are the critical data gaps in environmental and toxicological profiles of 1,4-benzenediol derivatives?

Key unknowns include:

- Environmental fate : Degradation pathways in soil/water and bioaccumulation potential (log Kow data lacking) .

- Chronic toxicity : Long-term carcinogenicity or endocrine disruption risks require rodent models (e.g., OECD TG 451/453) .

- Alternatives assessment : Limited data on eco-friendly substitutes for high-risk derivatives like 2,5-di-tert-butylhydroquinone .

Q. How can researchers improve experimental design for high-throughput screening?

- Automated synthesis : Microfluidic reactors enable rapid optimization of reaction parameters (e.g., temperature, stoichiometry) .

- High-content imaging : Quantify MN formation in cells via automated microscopy and machine learning-based image analysis .

- Multi-omics integration : Combine transcriptomics and metabolomics to elucidate mechanisms of action (e.g., oxidative stress pathways) .

Tables

Table 1. MIC Values of Selected 1,4-Benzenediol Derivatives Against ESKAPE Pathogens

| Compound | S. aureus (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |

|---|---|---|---|

| 2,5-Dicyclohexyl-1,4-benzenediol | 0.25 | 1.0 | 0.5 |

| DOPO-HQ-AE | 0.5 | 2.0 | 1.0 |

Table 2. Thermal Properties of Phosphorous-Modified Epoxy Resins

| Resin | Tg (°C) | Char Yield at 700°C (%) | pHRR Reduction (%) |

|---|---|---|---|

| DOPO-HQ-AE/Epoxy | 165 | 25 | 60 |

| DPO-HQ/Epoxy | 155 | 20 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.